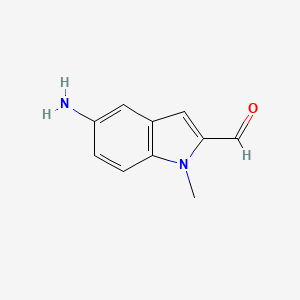![molecular formula C25H25N3O4 B14801930 N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a hydrazino-oxobutanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide typically involves the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the desired compound through a series of intermediate steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various compounds . This interaction can lead to the inhibition or activation of these enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethoxyphenyl)-2-(2-((2-hydroxy-1-naphthyl)methylene)hydrazino)-2-oxoacetamide
- 1-(4-ethoxyphenyl)-3-(1-naphthyl)urea
Uniqueness
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group, a naphthyl group, and a hydrazino-oxobutanamide moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C25H25N3O4 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-4-[2-[(E)-3-naphthalen-1-ylprop-2-enoyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C25H25N3O4/c1-2-32-21-13-11-20(12-14-21)26-23(29)16-17-25(31)28-27-24(30)15-10-19-8-5-7-18-6-3-4-9-22(18)19/h3-15H,2,16-17H2,1H3,(H,26,29)(H,27,30)(H,28,31)/b15-10+ |
Clave InChI |
ISKAGVRTEHYNOL-XNTDXEJSSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)



![2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)


![Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801910.png)
![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)

![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)
